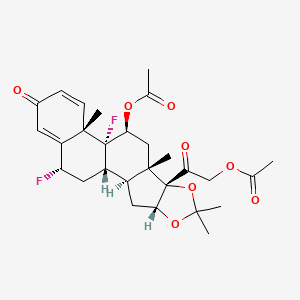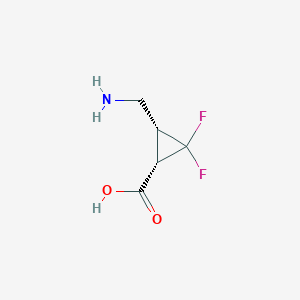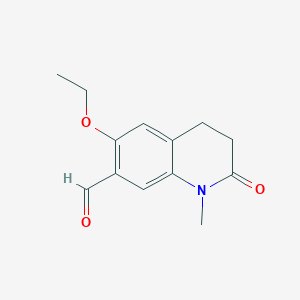
5a-Estrane-3b,17a-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5a-Estrane-3b,17a-diol typically involves the reduction of 17β-Nandrolone. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5a-Estrane-3b,17a-diol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: Functional groups on the steroid backbone can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated steroids.
Aplicaciones Científicas De Investigación
5a-Estrane-3b,17a-diol is used in various scientific research fields, including:
Chemistry: It serves as a reference material for steroid testing and analysis.
Biology: It is studied for its role as a metabolite of 17β-Nandrolone and its biological effects.
Medicine: Research focuses on its potential therapeutic applications and its effects on hormone regulation.
Industry: It is used in the development of new steroid-based drugs and in forensic toxicology.
Mecanismo De Acción
The mechanism of action of 5a-Estrane-3b,17a-diol involves its interaction with various molecular targets and pathways. It functions as an androgen transport protein and may also be involved in receptor-mediated processes . It binds to estrogen receptor (ER)-β and regulates gene transcription in neuronal cells . This interaction can modulate physiological processes such as growth and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
5α-Androstane-3β,17β-diol: A metabolite of dihydrotestosterone (DHT) with similar biological activity.
3β-Androstanediol: Another metabolite of DHT, known for its role in regulating prostate gland growth.
5A-Estran-3B,17B-diol, 17A-ethyl: A structural analogue with different substituents.
Uniqueness
5a-Estrane-3b,17a-diol is unique due to its specific stereochemistry and its role as a metabolite of 17β-Nandrolone. Its interaction with estrogen receptors and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propiedades
Fórmula molecular |
C18H30O2 |
|---|---|
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
(3S,5S,8R,9R,10S,13S,14S,17R)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12-,13-,14+,15+,16-,17+,18-/m0/s1 |
Clave InChI |
QNKATSBSLLYTMH-ICDRHKIBSA-N |
SMILES isomérico |
C[C@]12CC[C@@H]3[C@H]4CC[C@@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@H]2O)O |
SMILES canónico |
CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(9Z)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one](/img/structure/B13410771.png)


![2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13410779.png)






